- Preparation of (1H-1,2,4-triazol-1-yl)alkanols via , hydrazinylalkanol intermediates, World Intellectual Property Organization, , ,

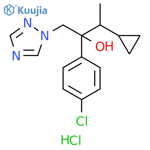

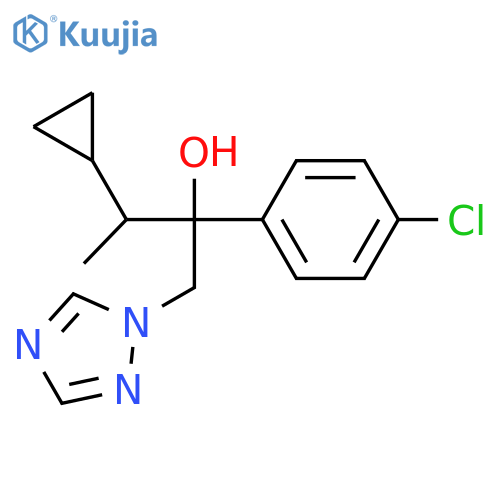

Cas no 94361-06-5 (Cyproconazole)

Cyproconazole Propriedades químicas e físicas

Nomes e Identificadores

-

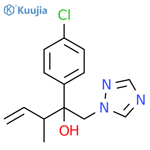

- 2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

- 2rs,3sr)-2-(4-chloro-phenyl)-3-cyclopropyl-1-(1h-1,2,4-triazol-1-yl

- 4-triazole-1-ethanol,alpha-(4-chlorophenyl)-alpha-(1-cyclopropylethyl)-1h-2

- alpha-(4-chlorophenyl)-alpha-(1-cyclopropylethyl)-1h-1,2,4-triazole-1-ethano

- SHANDON

- ALTO

- 2RS,3RS)-2-(4-chlorophenyl)-3-cycloproyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

- Cyproconazole

- 2-(4-Chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol

- Cyproconazol

- Cyproconazole Solution

- 1H-1,2,4-Triazole-1-ethanol,a-(4-chlorophenyl)-a-(1-cyclopropylethyl)-

- 2RS,3SR)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

- rac-(2R,3RS)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazo

- α-(4-chlorophenyl)-α-(1-cyclopropylethyl)-1H-1,2,4-triazole-1-ethanol

- α-(4-Chlorophenyl)-α-(1-cyclopropylethyl)-1H-1,2,4-triazole-1-ethanol (ACI)

- Alto 100

- Alto 100SL

- Alto 240EC

- Atemi

- Atemi 10 Pepite

- Atemi C

- Caddy

- SAN 619F

- SN 108266

-

- MDL: MFCD01678672

- Inchi: 1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3

- Chave InChI: UFNOUKDBUJZYDE-UHFFFAOYSA-N

- SMILES: ClC1C=CC(C(C(C2CC2)C)(CN2C=NC=N2)O)=CC=1

Propriedades Computadas

- Massa Exacta: 291.11400

- Massa monoisotópica: 291.114

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 20

- Contagem de Ligações Rotativas: 5

- Complexidade: 331

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 2

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- Superfície polar topológica: 50.9A^2

- XLogP3: nothing

- Contagem de Tautomeros: nothing

Propriedades Experimentais

- Cor/Forma: Yellow or brown solid

- Densidade: 1.32

- Ponto de Fusão: 105-108°C

- Ponto de ebulição: 479.1°C at 760 mmHg

- Ponto de Flash: Fahrenheit: >212 ° f

Celsius: >100 ° c - Índice de Refracção: 1.6330 (estimate)

- Solubilidade: Soluble in acetone, ethanol, xylene, and dimethyl sulfoxide.

- PSA: 50.94000

- LogP: 2.86540

- Solubilidade: dissolve in water

Cyproconazole Informações de segurança

-

Símbolo:

- Palavra de Sinal:Warning

- Declaração de perigo: H302-H361-H410

- Declaração de Advertência: P201-P264-P273-P280-P308+P313-P391

- Número de transporte de matérias perigosas:UN3077 9/PG 3

- WGK Alemanha:3

- Código da categoria de perigo: 63-22-50/53

- Instrução de Segurança: S36/37-S60-S61

- RTECS:XZ4803250

-

Identificação dos materiais perigosos:

- Frases de Risco:R22

- Condição de armazenamento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- Classe de Perigo:9

- Toxicidade:LD50 in male and female rats (mg/kg): 1020, 1330 orally; in rats: 2000 dermally; LD50 in carp: 18.9 mg/l; in trout 7.2 mg/l; in bluegill sunfish 6.0 mg/l in water; LD50 in bobwhite quail (mg/kg): 150 orally; LD50 (8 day dietary) in bobwhite quail, mallard duck: 816, 1197 mg/kg (Gisi, 1986)

Cyproconazole Dados aduaneiros

- CÓDIGO SH:2933990015

- Dados aduaneiros:

China Customs Code:

2933990015Overview:

2933990015 Benzyl chloride triazole alcohol,Penconazole ,Fluconazole, etc. [including biphenyltriazole,Myclobutanil ,Cyclopropazole alcohol,Diniconazole,tebuconazole ,Flusilazole].Regulatory conditions:S(Import and Export Pesticide Registration Certificate).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Regulatory conditions:

S.Import and Export Pesticide Registration Certificate

Summary:

2933990015 3-((1h-1,2,4-triazol-1-yl)methyl)-1-(4-chlorophenyl)-4,4-dimethylpentan-3-ol.supervision conditions:s(import or export registration certificate for pesticides).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:20.0%

Cyproconazole Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | C989070-10g |

Cyproconazole |

94361-06-5 | 10g |

$843.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | D500868-10g |

2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |

94361-06-5 | 97% | 10g |

$335 | 2023-09-03 | |

| abcr | AB348636-10 g |

Cyproconazole; . |

94361-06-5 | 10 g |

€178.30 | 2023-07-19 | ||

| abcr | AB348636-5 g |

Cyproconazole; . |

94361-06-5 | 5 g |

€134.50 | 2023-07-19 | ||

| Enamine | EN300-22833606-0.05g |

2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |

94361-06-5 | 95% | 0.05g |

$19.0 | 2024-06-20 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce44588-10g |

Cyproconazole |

94361-06-5 | 98% | 10g |

¥981.00 | 2022-04-26 | |

| LKT Labs | C9863-10 g |

Cyproconazole |

94361-06-5 | ≥95% | 10g |

$127.90 | 2023-07-11 | |

| ChemScence | CS-5833-500mg |

Cyproconazole |

94361-06-5 | 98.62% | 500mg |

$50.0 | 2022-04-26 | |

| eNovation Chemicals LLC | D641537-5g |

Cyproconazole |

94361-06-5 | 95% | 5g |

$500 | 2024-06-05 | |

| eNovation Chemicals LLC | D500868-25g |

2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |

94361-06-5 | 97% | 25g |

$615 | 2023-09-03 |

Cyproconazole Método de produção

Método de produção 1

1.2 Reagents: Hydrazine Solvents: Ethanol , Isopropanol , Tetrahydrofuran ; 130 °C; 6 h, 130 °C → 175 °C

Método de produção 2

- Method for preparation of cyproconazole, China, , ,

Método de produção 3

- Preparation method of cyproconazole by 1-chloro-2-(4-chlorophenyl)-3-methyl-4-penten-2-ol, China, , ,

Método de produção 4

1.2 Solvents: N-Methyl-2-pyrrolidone ; 145 - 150 °C; 2 h, 145 - 150 °C

- An improved process for preparation of an azole fungicide (cyproconazole), World Intellectual Property Organization, , ,

Método de produção 5

- New preparation method of cyproconazole with high yield, China, , ,

Método de produção 6

1.2 Reagents: Water

- Preparation method of cyproconazole, China, , ,

Método de produção 7

1.2 Solvents: Dimethylformamide ; 90 °C; 90 °C → rt

1.3 Reagents: Water ; cooled

- New synthetic method of cyproconazole, Huaxue Yanjiu Yu Yingyong, 2009, 21(9), 1351-1354

Método de produção 8

1.2 Solvents: Dimethylformamide ; 12 h, 100 °C → 120 °C

1.3 Solvents: Water ; cooled

- 1,2,4-Triazole derivatives as antifungal, antiviral and antitumor agents and their preparation, pharmaceutical and agricultural compositions and use in the treatment of fungal and viral infections and cancers, World Intellectual Property Organization, , ,

Método de produção 9

1.2 Reagents: Triphenylphosphine ; 3 h, 20 - 40 °C

- Preparation of cyproconazole, China, , ,

Método de produção 10

1.2 Reagents: Sodium methoxide ; 0 °C; 0 °C → rt; 20 min, rt

1.3 Solvents: Acetonitrile ; rt; 7 h, rt

1.4 Reagents: Sodium methoxide Solvents: Dimethylformamide ; 0 °C; 0 °C → 100 °C; 6 h, 100 °C; 100 °C → rt

- Method for preparation of Cyproconazole from cyclopropyl methyl ketone, China, , ,

Método de produção 11

- An improved process for preparation of an azole fungicide (cyproconazole), India, , ,

Método de produção 12

- Method for preparing triazole germicide, China, , ,

Método de produção 13

- Method for preparing cyproconazole, China, , ,

Método de produção 14

- Azole derivatives, Federal Republic of Germany, , ,

Método de produção 15

1.2 Reagents: Hydrazine Solvents: Ethanol , Isopropanol , Tetrahydrofuran ; 130 °C; 6 h, 130 °C → 175 °C

- Preparation of (1H-1,2,4-triazol-1-yl)alkanols via hydrazinylalkanol intermediates, Brazil, , ,

Método de produção 16

- Studies on synthesis of cyproconazole, Xiandai Nongyao, 2004, 3(4), 10-12

Método de produção 17

- Preparation of cyproconazole from 2,4'-dichloroacetophenone, China, , ,

Método de produção 18

1.2 Reagents: Magnesium , Hydrochloric acid Solvents: Water ; 15 - 30 min, rt; rt → 5 °C

1.3 Reagents: Calcium oxide ; pH 6.7 - 7.3, 5 - 10 °C; 5 - 20 °C

1.4 Reagents: Zinc , Cuprous chloride ; 40 - 50 min, 50 - 58 °C

1.5 Solvents: Carbon tetrachloride ; 1 - 1.5 h, 50 - 58 °C; 1.6 - 2.8 h, 50 - 58 °C

- Process for synthesizing cyproconazole, China, , ,

Método de produção 19

- Process for preparing cyproconazole, China, , ,

Cyproconazole Raw materials

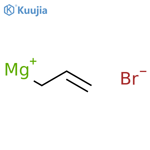

- Allylmagnesium Bromide (ca. 13% in Ethyl Ether, ca. 0.7mol/L)

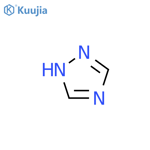

- 1,2,4-Triazole

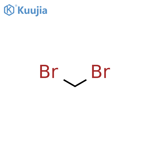

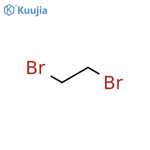

- Dibromomethane

- Formamide

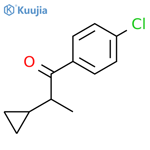

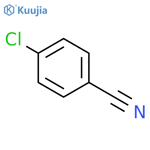

- 4-Chlorobenzonitrile

- 1-(4-chlorophenyl)-2-(1h-1,2,4-triazole-1-yl)-ethanone

- 1,2-Dibromoethane

- 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

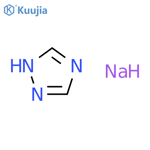

- SODIUM 1,2,4-TRIAZOLE

- 1H-1,2,4-Triazole-1-ethanol, α-(4-chlorophenyl)-α-(1-methyl-2-propen-1-yl)-

- 1,2,4-triazole potassium

- 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane

- Magnesium, chloro(1-cyclopropylethyl)-

- 1H-1,2,4-Triazole-1-ethanol, α-(4-chlorophenyl)-α-(1-cyclopropylethyl)-, hydrochloride (1:1)

Cyproconazole Preparation Products

Cyproconazole Literatura Relacionada

-

Brian G. Lake Toxicol. Res. 2018 7 697

-

Tomoya Yamada Toxicol. Res. 2018 7 681

-

Zongzhe He,Fengxu Wu,Weitong Xia,Lianshan Li,Kunming Hu,Amir E. Kaziem,Minghua Wang Analyst 2019 144 5193

-

J. A. Ferreira,V. Talamine,J. F. Facco,T. M. Rizzetti,J. M. S. Ferreira,F. A. Oliveira,O. D. Prestes,R. Zanella,M. L. Martins,M. B. Adaime,S. Navickiene,C. B. G. Bottoli Anal. Methods 2015 7 4237

-

Andrey M. Rebelo,Melina Heller,Maressa D. Dolzan,Francisco C. Deschamps,Gilberto Abate,Gustavo A. Micke,Marco T. Grassi Anal. Methods 2014 6 9469

94361-06-5 (Cyproconazole) Produtos relacionados

- 861234-78-8(N'-(4-methoxyphenyl)-N-(2-methylphenyl)methylethanediamide)

- 2383063-63-4(1-(2,2-difluoroethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazole-5-carboxylic acid)

- 86308-84-1(Fenclofenac Ethyl Ester)

- 72957-42-7(AMP PNP (~90%))

- 4053-38-7(Quinoline, 8-methyl-, 1-oxide)

- 21905-69-1(o-(p-Tolyloxy)benzoic Acid)

- 1065506-69-5(Dafadine-A)

- 2228498-81-3(ethyl 4-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate)

- 2097992-92-0(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol)

- 1807244-74-1(3-Cyano-6-ethyl-2-iodobenzenesulfonyl chloride)